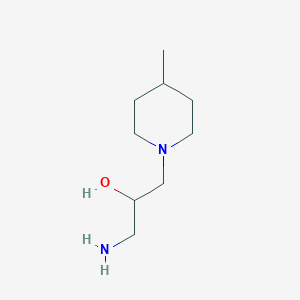

1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

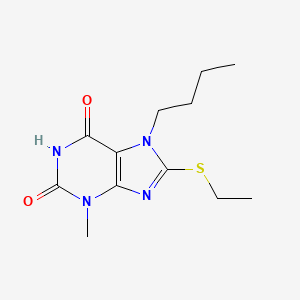

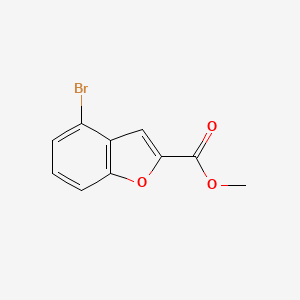

“1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol” is a chemical compound with the CAS Number: 953747-88-1 . It has a molecular weight of 172.27 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol” is represented by the formula C9H20N2O . This indicates that the compound consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol” is a solid at room temperature . It has a molecular weight of 172.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Bioactive Peptides from Milk Proteins

Bioactive peptides, which are released through hydrolytic reactions such as those catalyzed by digestive enzymes, directly influence various biological processes including behavioral, gastrointestinal, hormonal, immunological, neurological, and nutritional responses. The peptides derived from the amino acid sequences of milk proteins have shown significant promise in evoking a wide range of biological activities. Their potential application in improving consumer safety through antimicrobial properties and in healthcare as therapeutic agents for infection treatment or disease prevention has been recognized. The development of commercial products incorporating bioactive peptides from casein fractions, used as dietary and pharmaceutical supplements, exemplifies their commercial viability and therapeutic value (Clare & Swaisgood, 2000).

2,4-D Herbicide Toxicity Research

Research on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide in agricultural and urban settings, has rapidly advanced. A review of data available in the Web of Science (WoS) provided insights into the specific characteristics of 2,4-D toxicity and mutagenicity. The USA leads in publication volume and centrality on this topic, with significant contributions also coming from Canada and China. Areas of focus include occupational risk, neurotoxicity, resistance to herbicides, effects on non-target aquatic species, and molecular imprinting. Future research directions are expected to emphasize molecular biology, particularly gene expression, exposure assessment in humans or vertebrate bioindicators, and pesticide degradation studies. This scientometric analysis aims to identify trends and gaps in 2,4-D toxicology and mutagenicity research to guide future efforts (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020).

Applications of Ninhydrin Reaction

The ninhydrin reaction, discovered in 1910, has been extensively applied in the detection, isolation, and analysis of compounds across a broad spectrum of disciplines including agricultural, biochemical, clinical, environmental, food, forensic, histochemical, microbiological, medical, nutritional, plant, and protein sciences. This reaction is distinctive for producing a soluble chromophore, Ruhemann's purple (RP), upon reaction with primary amino groups, facilitating the analysis of amino acids, peptides, proteins, and even ammonia. Its versatility has been enhanced through adaptations such as acid, alkaline, and fluorogenic ninhydrin reagents. Understanding the multifaceted ninhydrin reactions can improve this analytical technique's utility across various scientific fields (Friedman, 2004).

Milk Peptides and Health

Bioactive milk peptides have emerged as significant players in promoting health and disease prevention. Identified within the sequences of native milk proteins, these peptides exert a profound influence on several physiological processes, including those related to behavior, digestion, immunity, and nutrition. Their release through enzymatic hydrolysis highlights their potential in dietary supplements and the development of functional foods with enhanced safety and therapeutic benefits. The exploration of bioactive peptides in commercial products, like phosphopeptides from casein, underscores their potential in the nutritional and pharmaceutical industries (Clare & Swaisgood, 2000).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with neurotransmitter systems .

Mode of Action

It is suggested that it may act as a building block in the synthesis of more complex molecules that mimic or interfere with the action of natural neurotransmitters .

Result of Action

It is suggested that it may play a role in the synthesis of complex molecules that can mimic or interfere with neurotransmitter activity .

Eigenschaften

IUPAC Name |

1-amino-3-(4-methylpiperidin-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8-2-4-11(5-3-8)7-9(12)6-10/h8-9,12H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYKZDYJRMQTLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(4-methylpiperidin-1-yl)propan-2-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2920820.png)

![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2920821.png)

![4-Chloro-2-(methylsulfanyl)pyrido[3`,2`:4,5]thieno[3,2-d]pyrimidine](/img/structure/B2920822.png)

![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920830.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2920832.png)

![Methyl 3-(2-chloro-6-fluorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2920838.png)